Biotin-HPDP

概要

説明

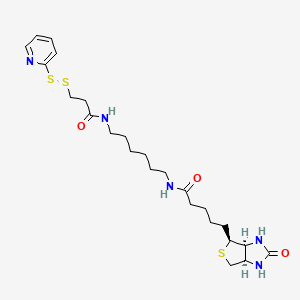

ビオチン-HPDP、別名N-[6-(ビオチンアミド)ヘキシル]-3’-(2’-ピリジルジチオ)プロピオンアミドは、膜透過性のビオチン標識試薬です。これは、スルヒドリル(-SH)基と反応して可逆的なジスルフィド結合を形成する能力により、生化学研究で広く使用されています。この特性により、スルヒドリル基を含むタンパク質やその他の分子の標識と精製に特に役立ちます .

2. 製法

合成経路と反応条件: ビオチン-HPDPは、ビオチンとピリジルジチオール化合物の反応を含む多段階プロセスによって合成されます。合成には通常、次の手順が含まれます。

ビオチンの活性化: ビオチンは、まず適切な活性化剤と反応させて中間体を形成することによって活性化されます。

カップリング反応: 次に、活性化されたビオチン中間体をピリジルジチオール化合物と反応させてビオチン-HPDPを形成します。

精製: 最終生成物はクロマトグラフィー技術を使用して精製され、高純度のビオチン-HPDPが得られます。

工業生産方法: 工業環境では、ビオチン-HPDPの生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、品質と収量の一貫性を確保するために、自動反応器と精製システムの使用が含まれます。反応条件は、カップリング反応の効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: Biotin-HPDP is synthesized through a multi-step process involving the reaction of biotin with a pyridyldithiol compound. The synthesis typically involves the following steps:

Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent to form an intermediate.

Coupling Reaction: The activated biotin intermediate is then reacted with a pyridyldithiol compound to form this compound.

Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .

化学反応の分析

Reaction Mechanism

Biotin-HPDP undergoes thiol-disulfide exchange with sulfhydryl groups through its 2-pyridyldithio moiety:

This reaction displaces pyridine-2-thione, which absorbs strongly at 343 nm () , enabling real-time reaction monitoring. The resulting disulfide bond provides stability under physiological conditions while remaining reversible via reducing agents like DTT .

Reaction Parameters

Optimal conditions and critical parameters for this compound reactions are summarized below:

Reversibility and Cleavage

The biotin–protein disulfide bond can be selectively cleaved using 50 mM DTT or other thiol-based reductants :

This reversibility is critical for applications requiring protein recovery, such as pull-down assays followed by elution under non-denaturing conditions .

Quantification and Monitoring

The release of pyridine-2-thione during the reaction allows precise quantification using UV-Vis spectroscopy:

| Property | Value | Application |

|---|---|---|

| 343 nm ( ) | Wavelength for absorbance measurement. | |

| Extinction Coefficient | ( ) | Used to calculate reaction completion. |

Specificity and Limitations

This compound remains a gold-standard reagent for reversible, site-specific biotinylation, balancing specificity with practical versatility in biochemical assays .

科学的研究の応用

Protein Labeling and Purification

Biotin-HPDP is extensively used for labeling proteins, allowing researchers to track and purify specific proteins from complex mixtures. The biotin moiety binds strongly to avidin or streptavidin, facilitating the isolation of labeled proteins through affinity chromatography.

Case Study: Protein Purification

In a study involving β-D-galactosidase, researchers demonstrated that biotinylation using this compound resulted in efficient purification of the enzyme. The process involved incubating the protein with this compound, followed by affinity purification using streptavidin-coated beads .

RNA Analysis

This compound has been employed in RNA studies, particularly in the context of analyzing RNA turnover and transcriptome profiling. It allows for the selective labeling of RNA molecules, which can then be enriched for sequencing or other analyses.

Case Study: RNA Turnover Studies

A study reported that using this compound for labeling s4U-RNA was less efficient compared to alternative methods like MTS-biotin. However, it still provided valuable insights into RNA dynamics and turnover rates within cells . The research highlighted the importance of optimizing labeling conditions to enhance sensitivity and reduce length bias in RNA enrichment.

Development of Biosensors

This compound is also utilized in the development of biosensors, where its ability to form stable complexes with biomolecules is exploited for detecting specific analytes.

Case Study: Gold Nanoparticle Sensors

Research has shown that this compound can be used to functionalize gold nanoparticles, creating biosensors capable of detecting proteins with high specificity. The reversible nature of the disulfide bond allows for regeneration of the sensor surface after use .

Comparative Data on Biotinylation Efficiency

The efficiency of biotinylation reagents can vary significantly based on their chemical structure and reaction conditions. Below is a comparison table highlighting key attributes of this compound versus other biotinylation reagents.

| Reagent | Reaction Type | Efficiency | Cleavage Method | Applications |

|---|---|---|---|---|

| This compound | Disulfide bond | Moderate | Reducing agents (e.g., DTT) | Protein labeling, RNA studies |

| MTS-biotin | Disulfide bond | High | Reducing agents | RNA studies |

| NHS-biotin | Amine coupling | High | Not applicable | General protein labeling |

作用機序

ビオチン-HPDPは、標的分子上のスルヒドリル基とのジスルフィド結合の形成を通じてその効果を発揮します。メカニズムには次のものがあります。

スルヒドリル基との反応: ビオチン-HPDPはタンパク質やその他の分子の遊離スルヒドリル基と反応してジスルフィド結合を形成し、ピリジン-2-チオンを放出します.

ジスルフィド結合の切断: ジスルフィド結合は、DTTやTCEPなどの還元剤によって切断でき、ビオチン化分子を放出し、元のスルヒドリル基が再生されます.

アビジン/ストレプトアビジンへの結合: ビオチン化分子は、その後、アビジンまたはストレプトアビジンに高い親和性で結合でき、その検出または精製を可能にします.

6. 類似化合物の比較

ビオチン-HPDPは、スルヒドリル基と可逆的なジスルフィド結合を形成する能力においてユニークです。類似の化合物には次のものがあります。

マレイミド-ビオチン: スルヒドリル基と反応して安定なチオエーテル結合を形成しますが、結合は可逆ではありません.

ヨードアセチル-ビオチン: これもスルヒドリル基と反応して安定なチオエーテル結合を形成しますが、ビオチン-HPDPの可逆性はありません.

ピリジルジチオール-ビオチン: ビオチン-HPDPと同様に、スルヒドリル基と可逆的なジスルフィド結合を形成します.

類似化合物との比較

Biotin-HPDP is unique in its ability to form reversible disulfide bonds with sulfhydryl groups. Similar compounds include:

Maleimide-Biotin: Reacts with sulfhydryl groups to form stable thioether bonds, but the bond is not reversible.

Iodoacetyl-Biotin: Also reacts with sulfhydryl groups to form stable thioether bonds, but lacks the reversibility of this compound.

Pyridyldithiol-Biotin: Similar to this compound, it forms reversible disulfide bonds with sulfhydryl groups.

This compound stands out due to its reversible binding, which allows for the recovery of the original, unmodified molecule after purification .

生物活性

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) is a versatile biotinylating agent widely used in biological research for the detection and analysis of proteins, particularly in the context of S-nitrosylation and protein labeling. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound functions primarily through the formation of mixed disulfides with free thiols on proteins. This reaction enables the specific labeling of proteins that are S-nitrosylated, a post-translational modification where a nitric oxide (NO) group is added to a cysteine residue. The biotin tag allows for subsequent purification and detection using streptavidin-based methods.

Biotin Switch Technique (BST)

The Biotin Switch Technique is a critical method that utilizes this compound to detect S-nitrosylated proteins. The procedure involves three main steps:

- Blocking Free Thiols : Proteins are treated with methyl methanethiosulfonate (MMTS) to block free thiols.

- Reduction of S-Nitrosothiols : Ascorbate is used to reduce S-nitrosothiols back to free thiols.

- Biotinylation : The newly formed thiols are labeled with this compound, allowing for detection through immunoblotting or affinity purification .

Applications in Research

This compound has been employed in various studies to investigate protein modifications and their implications in cellular processes:

- Detection of S-Nitrosylation : Research has shown that this compound effectively labels S-nitrosylated proteins, facilitating the study of their roles in physiological and pathological conditions. For instance, dysregulated S-nitrosylation of proteins like the ryanodine receptor has been linked to cardiac arrhythmias .

- Neuroprotection Studies : In neurotoxic environments, this compound has been utilized to assess the neuroprotective effects of compounds by measuring their ability to induce S-nitrosylation in neuronal cells. This approach provides insights into potential therapeutic strategies for neurodegenerative diseases .

1. RNA Labeling Efficiency

A study compared the efficiency of this compound with other biotinylating agents for labeling RNA. It was found that while HPDP-biotin showed some bias towards longer RNA molecules, it was less effective than MTS-biotin in enriching human transcriptomes from HEK293T cells. This highlights the importance of choosing appropriate labeling reagents based on specific experimental needs .

2. S-Nitrosylation Detection in Brain Extracts

In another study, brain extracts were treated with nitrosothiol donors and analyzed using the BST with this compound. The results demonstrated that specific proteins could be selectively labeled and detected, providing a clearer understanding of their functional roles in signaling pathways influenced by nitric oxide .

Data Table: Comparison of Biotinylating Agents

| Feature | This compound | MTS-Biotin | Other Agents |

|---|---|---|---|

| Reactivity | Moderate | High | Variable |

| Specificity | High for thiols | Moderate | Depends on agent |

| Application | S-Nitrosylation | General biotinylation | Various |

| Detection Method | Immunoblotting | Immunoblotting | Varies |

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHBNRMJLFRGO-YDHSSHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580280 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129179-83-5 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Biotin-HPDP and what is its primary use in research?

A1: this compound (N-(6-[Biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide) is a heterobifunctional crosslinker frequently employed in research for labeling and detecting biomolecules. Its structure allows it to react with sulfhydryl groups (-SH) on proteins and other biomolecules, forming a stable disulfide bond. The biotin moiety enables the labeled molecules to be easily detected or purified using avidin-biotin interactions, which are known for their high affinity and specificity. [, , , , , ]

Q2: How does this compound interact with its target molecules?

A2: this compound reacts specifically with free sulfhydryl groups, primarily those found on cysteine residues within proteins. The reaction involves the thiol group (-SH) of the cysteine residue attacking the disulfide bond within this compound. This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a new disulfide bond between the biotinylated portion of this compound and the target cysteine residue. [, , ]

Q3: How does the concentration of this compound impact its use in nanoparticle-based detection systems?

A4: In a study utilizing gold nanoparticles for biomolecule detection on a quartz crystal microbalance (QCM), researchers found that controlling the biotin density on the gold nanoparticle surface was critical for preventing non-specific aggregation. The study showed that a concentration of 10 μM this compound was crucial for maintaining good dispersion and long-term stability of the biotin-conjugated gold nanoparticles. This controlled modification allowed for the development of a highly sensitive detection system for streptavidin, achieving a detection limit of 1 ng/mL. []

Q4: Are there any studies demonstrating the impact of pH on the reaction kinetics of this compound?

A5: Research investigating the kinetics of coupling reactions using this compound with guanosine-5'-monothiophosphate (GMPS) and 5'-GMPS-primed RNA as substrates revealed a significant pH dependency. The study found that the second-order rate constant (k2) for the reaction between this compound and GMPS increased significantly as the pH decreased. For instance, lowering the pH from 8 to 4 resulted in a 67-fold increase in the k2 value. This highlights the importance of pH control for optimizing modification reactions involving this compound. []

Q5: How is this compound used to study the effects of S-nitrosylation on protein function?

A6: this compound is a valuable tool in the biotin switch technique, a method for detecting S-nitrosylated proteins. This technique is particularly useful for understanding how nitric oxide (NO) modifies protein function through S-nitrosylation. In studies focusing on the regulation of glucokinase (GK) activity in pancreatic β cells, this compound was instrumental in demonstrating that insulin stimulates NO production, leading to GK S-nitrosylation. [, , , ] This modification was found to affect GK's association with secretory granules and its overall conformation. Further, the study revealed that mutating the cysteine residue targeted by S-nitrosylation altered GK's subcellular localization, emphasizing the role of this modification in regulating GK activity. [, , , ]

Q6: Can this compound be used to study protein glutathionylation?

A7: Yes, this compound is a key component in identifying and quantifying proteins that undergo S-glutathionylation, a reversible post-translational modification influenced by redox signaling. Researchers studying the effects of hydrogen peroxide (H2O2) on African trypanosomes used this compound to label and enrich glutathionylated proteins. This approach, coupled with mass spectrometry, helped identify specific proteins exhibiting H2O2-induced changes in glutathionylation levels. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。